molecular formula C18H20Cl3NO B4018214 10,10-dichloro-N-(5-chloro-2-methylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide

10,10-dichloro-N-(5-chloro-2-methylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide

Cat. No. B4018214
M. Wt: 372.7 g/mol
InChI Key: LYTULOLEGBNPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar tricyclic compounds involves intricate steps, such as condensation reactions and direct polycondensation using specific reagents. For example, cardo polyamide-imides containing ether and tricyclo[5.2.1.02,6]decane groups have been synthesized through condensation reactions, highlighting the complexity and precision required in synthesizing such compounds (Liaw et al., 1999).

Molecular Structure Analysis

Molecular structure characterization often involves spectroscopic methods and X-ray crystallography. For instance, the synthesis and crystal structure characterization of a related compound revealed insights into its molecular configuration through X-ray analysis, demonstrating the importance of such techniques in understanding compound structures (Guo et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving tricyclic compounds can be highly specific and yield products with unique properties. For example, the intramolecular double Michael reaction has been employed for the synthesis of tricyclic compounds, showcasing the potential for creating complex molecular structures through specific reactions (Ihara et al., 1999).

Physical Properties Analysis

The physical properties of tricyclic compounds, such as glass transition temperatures and solubility, are crucial for their application. For example, cardo polyamide-imides exhibit high glass transition temperatures and solubility in various solvents, indicating their potential for use in high-performance materials (Liaw et al., 1999).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is essential for the application of tricyclic compounds. Studies on cage-shaped hydrocarbons and their ring transformations provide insight into the chemical behavior and potential applications of these compounds (Chow et al., 1999).

properties

IUPAC Name

10,10-dichloro-N-(5-chloro-2-methylphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl3NO/c1-9-2-3-10(19)8-15(9)22-17(23)16-11-4-6-13-14(18(13,20)21)7-5-12(11)16/h2-3,8,11-14,16H,4-7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTULOLEGBNPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2C3C2CCC4C(C4(Cl)Cl)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,10-dichloro-N-(5-chloro-2-methylphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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10,10-dichloro-N-(5-chloro-2-methylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
Reactant of Route 2
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10,10-dichloro-N-(5-chloro-2-methylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
Reactant of Route 3
Reactant of Route 3
10,10-dichloro-N-(5-chloro-2-methylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
Reactant of Route 4
Reactant of Route 4
10,10-dichloro-N-(5-chloro-2-methylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
Reactant of Route 5
Reactant of Route 5
10,10-dichloro-N-(5-chloro-2-methylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
Reactant of Route 6
Reactant of Route 6
10,10-dichloro-N-(5-chloro-2-methylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide

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